molecular formula C12H15NO B13796748 N-(2-Phenylethyl)-N-vinylacetamide

N-(2-Phenylethyl)-N-vinylacetamide

Cat. No.: B13796748
M. Wt: 189.25 g/mol
InChI Key: RXKURAFHYWEQPP-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N-vinylacetamide is a substituted acetamide featuring both a phenethyl and a vinyl group attached to the nitrogen atom. These compounds are pivotal in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-ethenyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C12H15NO/c1-3-13(11(2)14)10-9-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3

InChI Key

RXKURAFHYWEQPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Direct Vinylation of N-(2-Phenylethyl)acetamide

One common approach involves the vinylation of the secondary amide N-(2-phenylethyl)acetamide. This method typically uses vinyl halides or vinyl sulfonates as vinylating agents under basic or catalytic conditions to introduce the vinyl group onto the nitrogen atom. The reaction requires careful control of temperature and solvent to avoid polymerization of the vinyl group during synthesis.

  • Reaction Conditions : Basic medium or transition metal catalysts (e.g., palladium complexes) may be employed.
  • Advantages : Direct and straightforward.
  • Limitations : Potential side reactions due to vinyl group reactivity.

Synthesis via Acylation of N-vinylamine Derivatives

Alternatively, the compound can be synthesized by acylation of N-vinylamine or its derivatives with 2-phenylethyl acyl chlorides or activated esters.

  • Step 1 : Preparation of N-vinylamine or N-vinylacetamide.
  • Step 2 : Acylation with 2-phenylethyl acyl chloride under controlled conditions.
  • Advantages : High regioselectivity and yield.
  • Limitations : Requires availability of reactive acyl chlorides.

Reaction of N-(2-Phenylethyl)-2-aminoacetamide with Vinylating Agents

A more detailed method, adapted from related amide synthesis protocols, involves the reaction of N-(2-phenylethyl)-2-aminoacetamide with vinylating agents such as vinyl acetate or vinyl halides under phase transfer catalysis.

  • Catalysts : Phase transfer catalysts and bases.
  • Solvents : Biphasic systems involving organic solvents and water.
  • Temperature : Typically 0–90°C.
  • Work-up : Separation of organic layer, solvent evaporation, and purification.
  • Yields : Generally moderate to good, depending on reaction conditions.

Synthetic Route Involving N-(2-Phenyl)ethyl-2-aminoacetamide and Chloroacetaldehyde Dimethyl Acetal (Related Intermediate)

Although this method primarily focuses on intermediates for praziquantel synthesis, it provides insight into related amide chemistry involving N-(2-phenylethyl) derivatives. The process includes:

  • Mixing N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and phase transfer catalyst.
  • Reaction in an organic solvent and water system at 0–90°C.
  • Post-reaction solvent removal and salt formation by passing dry hydrogen chloride or bromide gas.
  • This method emphasizes high yield, low cost, and product stability, which can inform analogous vinylamide synthesis.

Comparative Table of Preparation Methods

Method Key Reactants Catalysts/Conditions Advantages Limitations Yield Range
Direct Vinylation of N-(2-Phenylethyl)acetamide N-(2-Phenylethyl)acetamide + vinyl halides Base or Pd catalysts, organic solvent Straightforward, direct vinylation Vinyl group polymerization risk Moderate to high
Acylation of N-vinylamine N-vinylamine + 2-phenylethyl acyl chloride Acid scavengers, low temperature High regioselectivity Requires reactive acyl chlorides High
Reaction with Vinylating Agents N-(2-Phenylethyl)-2-aminoacetamide + vinyl acetate/halides Phase transfer catalyst, base, biphasic solvent Controlled reaction environment Moderate complexity Moderate to good
Reaction with Chloroacetaldehyde Dimethyl Acetal (analogous amide synthesis) N-(2-Phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal Base, phase transfer catalyst, 0–90°C High yield, low cost, stable product Specific to related intermediates Up to 67% (reported)

Research Findings and Optimization Considerations

  • Catalyst Selection : Phase transfer catalysts and bases significantly influence reaction rates and yields, especially in biphasic systems.
  • Temperature Control : Maintaining moderate temperatures (0–90°C) prevents unwanted side reactions such as vinyl polymerization.
  • Solvent Choice : Organic solvents like dichloromethane or toluene are common, often combined with aqueous phases for phase transfer catalysis.
  • Purification : Post-reaction work-up typically involves organic layer separation, solvent evaporation, and sometimes salt formation using dry hydrogen halide gases to improve product stability.
  • Yield Optimization : Adjusting molar ratios of reactants (e.g., 1:0.8 to 1:1.2) and reaction times enhances conversion efficiency and reduces raw material waste.

Chemical Reactions Analysis

Nickel-Catalyzed Carbodifunctionalization

This reaction enables simultaneous introduction of two functional groups across the vinyl moiety.

Reaction Setup

  • Catalyst : Ni(OTf)₂ (5 mol%)

  • Ligand : 5,5-diCF₃-2,2'-bipyridine (L6, 5 mol%)

  • Conditions : 80°C in anhydrous 1,4-dioxane, 8–24 h under argon

  • Substrates :

    • Electrophile: BrCF₂CO₂Et (1.5 equiv)

    • Nucleophile: Arylboronic acid (2.0 equiv)

Key Data

Substrate (N-vinylacetamide)Boronic AcidYield (%)Regioselectivity
1a (parent compound)4-biphenyl60>20:1
Gram-scale synthesis4-biphenyl54Maintained

The reaction proceeds via oxidative addition of Ni⁰ into the C–Br bond, followed by migratory insertion and transmetalation . The bulky CF₃-substituted bipyridine ligand enhances both yield and regioselectivity.

Radical Polymerization

The vinyl group undergoes controlled radical polymerization, forming polymers with tailored molecular weights.

Mechanism

  • Initiation : Radicals (e.g., from AIBN) abstract hydrogen from the acetamide group.

  • Propagation : Chain growth via vinyl group addition (kₚ ≈ 10³ L·mol⁻¹·s⁻¹).

  • Termination : Combination or disproportionation of radical chains.

Kinetic Factors

ParameterEffect on Polymerization
Temperature (↑)Increases rate
Solvent polarity (↑)Enhances chain transfer
[Monomer] (↑)Higher Mn

This process yields polymers with applications in stimuli-responsive materials and drug delivery.

Cyanoalkylation/Cyanoalkylsulfonylation

The enamide participates in radical-mediated cyanoalkylation under oxidative conditions.

Optimized Conditions

  • Reagent : K₂S₂O₅ (1.2 equiv)

  • Solvent : Dimethyl carbonate (0.3 M)

  • Temperature : 80°C, 12 h

Substrate Scope

Cyanoalkyl SourceProduct Yield (%)Notes
CH₂(CN)₂62Forms β-cyano adduct
CF₂(CN)₂54Requires electron-deficient aryl groups

The reaction proceeds via sulfate radical anion (SO₄- ⁻) generation, which abstracts hydrogen to form a carbon-centered radical. Subsequent radical recombination yields the cyanoalkylated product .

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Phenylethyl)-N-vinylacetamide is structurally related to 2-phenethylamines, which are known for their biological significance. This compound has been investigated for its potential interactions with various biological targets, particularly in the context of drug development.

  • Adenosine Receptors: The phenethylamine moiety is present in several adenosine receptor ligands, which are crucial in mediating numerous physiological processes such as inflammation and cardiovascular responses. For instance, derivatives of this compound may be explored for their binding affinity and selectivity towards adenosine receptors, potentially leading to novel therapeutic agents for conditions like asthma or cardiac disorders .

Antimicrobial Properties

  • Recent studies have highlighted the antimicrobial potential of compounds containing the 2-phenethylamine structure. Research indicates that derivatives of this compound could exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Polymer Science Applications

This compound can serve as a monomer in the synthesis of polymers with specific properties suitable for various applications.

Controlled Radical Polymerization

The compound can be polymerized through controlled radical polymerization techniques to produce polymers with tailored functionalities. These polymers may exhibit unique solubility characteristics and thermal properties, making them suitable for applications in drug delivery systems and biomedical devices .

Hydrogels and Drug Delivery

Polymers derived from this compound have been explored for use in hydrogels, which can encapsulate drugs and provide controlled release profiles. Their ability to form stable gels can be advantageous in creating sustained-release formulations for therapeutic agents .

Organic Synthesis Applications

This compound is also valuable as an intermediate in organic synthesis.

Synthesis of Bioactive Compounds

The compound can be utilized as a building block for synthesizing more complex bioactive molecules. Its vinyl group allows for further functionalization through various chemical reactions, including hydroformylation and cross-coupling reactions, leading to diverse derivatives with potential pharmacological activities .

Case Studies and Research Findings

StudyApplicationFindings
Medicinal ChemistryInvestigated derivatives as adenosine receptor ligands; potential for treating cardiovascular diseases.
Antimicrobial PropertiesDemonstrated significant antibacterial activity against MRSA; suggests potential as an antimicrobial agent.
Polymer ScienceExplored controlled radical polymerization; produced polymers with tailored properties for drug delivery systems.
Hydrogel FormationDeveloped hydrogels from the polymer; effective in controlled drug release applications.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-N-vinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Phenylethyl)-N-vinylacetamide with key analogs, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Differences

Compound Name Substituents Key Features References
This compound Phenethyl + vinyl Reactive vinyl group enables polymerization; phenethyl enhances lipophilicity.
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl + phenyl Electron-withdrawing nitro group reduces basicity, alters alkylation reactivity.
N-Phenyl-2-phenylacetamide Phenyl + phenyl Symmetric structure with high crystallinity; limited solubility in polar solvents.
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl + dimethoxyphenethyl Bulky substituents enhance biological activity (e.g., antiproliferative effects).
2-Chloro-N-phenethylacetamide Phenethyl + chloroacetyl Chlorine atom increases electrophilicity, enabling nucleophilic substitutions.
N-Methyl-N-(2-methylphenyl)acetamide Methyl + 2-methylphenyl Steric hindrance from methyl groups reduces reaction rates in alkylation.

Reactivity in Alkylation Reactions

  • N-(4-Nitrophenyl)-2-phenylacetamide: Reacts with benzyl chloride under phase-transfer catalysis (PTC) in toluene, yielding mono- and dialkylated products. The nitro group directs alkylation to specific positions due to its electron-withdrawing nature .
  • N-Phenyl-2-phenylacetamide : Shows lower reactivity compared to nitro-substituted analogs, requiring higher temperatures for benzylation .
  • This compound : The vinyl group may participate in radical polymerization (as seen in poly(N-vinylacetamide) synthesis) or undergo Michael additions, offering pathways for polymer or conjugate formation .

Biological Activity

N-(2-Phenylethyl)-N-vinylacetamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects across various biological systems.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O}

This compound features a vinyl group attached to an acetamide moiety, which is believed to contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate its potential as a candidate for developing new antimicrobial agents.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage.

3. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies on human cell lines have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for antibiotic development due to its unique mechanism of action that disrupts bacterial cell wall synthesis .

Case Study 2: Antioxidant Activity

In a recent investigation, researchers assessed the antioxidant properties of this compound in a rat model subjected to oxidative stress. The administration of the compound resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Action : The compound disrupts bacterial cell membrane integrity, leading to cell lysis.
  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : It inhibits the NF-kB signaling pathway, which is crucial in the expression of inflammatory cytokines.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.9–2.1 ppm (acetamide CH₃), δ 3.3–3.5 ppm (CH₂ groups in phenethyl chain), and δ 6.3–6.5 ppm (vinyl protons) .
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, vinyl carbons at ~120–140 ppm .

IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (vinyl C-H) .

Mass Spectrometry : Molecular ion peak at m/z 163.22 (C₁₀H₁₃NO) with fragmentation patterns confirming the phenethyl and vinyl groups .

  • Validation : Compare data with NIST Chemistry WebBook entries for N-(2-phenylethyl)acetamide derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling Guidelines :

Ventilation : Use fume hoods to avoid inhalation of vapors. If exposed, move to fresh air and seek medical attention .

PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water .

Storage : Keep in airtight containers away from oxidizers and heat sources. Stabilize with inhibitors (e.g., BHT) if storing long-term .

  • First Aid : For eye exposure, rinse with water for 15+ minutes and consult a physician .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity in copolymerization?

  • Mechanistic Insights :
  • The vinyl group undergoes radical polymerization with initiators like AIBN, forming linear or crosslinked polymers depending on solvent (e.g., bulk vs. benzene). Higher temperatures (60–100°C) enhance crosslinking yields (63–79%) .

  • Kinetic Studies : Use GPC to determine molecular weight distribution and monitor branching via ¹H NMR end-group analysis .

    • Table 1 : Polymerization Conditions and Outcomes
InitiatorSolventTemp (°C)Yield (%)Crosslinking?
AIBNBenzene8036No
BPOBulk10079Yes

Q. What strategies optimize the radical polymerization of this compound derivatives?

  • Optimization Parameters :

Initiator Selection : AIBN provides controlled initiation, while BPO increases crosslinking efficiency .

Solvent Effects : Non-polar solvents (e.g., chlorobenzene) reduce chain transfer, improving molecular weight .

Temperature Gradients : Stepwise heating (60°C → 100°C) balances initiation and propagation rates .

  • Troubleshooting : Low yields (<20%) may indicate oxygen inhibition; degas solvents with N₂ before reactions .

Q. How can researchers resolve contradictions in reported reactivity of the vinyl group under varying pH conditions?

  • Analysis Framework :

Replicate Experiments : Compare results across acidic (pH 3–5), neutral, and basic (pH 9–11) conditions using UV-Vis spectroscopy to track vinyl consumption .

Advanced Characterization : Employ 2D NMR (COSY, HSQC) to identify pH-dependent intermediates or side products .

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict protonation effects on vinyl group electron density .

  • Case Study : Conflicting reports on hydrolysis rates may arise from trace metal catalysts; use chelating agents (e.g., EDTA) to validate .

Data Contradiction Analysis

Q. Why do synthesis yields for this compound derivatives vary significantly across studies?

  • Factors Contributing to Variability :

Purity of Starting Materials : Sodium azide (NaN₃) contamination in substitution reactions reduces yields; purify via recrystallization .

Reaction Scale : Bulk reactions (e.g., >50 mmol) may suffer from heat dissipation issues, lowering efficiency .

Catalyst Loading : Excess K₂CO₃ in nucleophilic substitutions can promote side reactions (e.g., elimination) .

  • Resolution : Standardize protocols using high-purity reagents and controlled scales (e.g., 20 mmol) for reproducibility .

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